molecular formula C18H21N3O4 B2608344 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid CAS No. 1046801-41-5

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B2608344
CAS No.: 1046801-41-5
M. Wt: 343.383
InChI Key: QNSJZLOUPLSJRW-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxyphenyl carbamate, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The final step often involves the formation of the propanoic acid moiety through ester hydrolysis or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols, depending on the conditions and reagents used.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
  • 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-4-yl)methyl]amino}propanoic acid
  • 3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-2-yl)methyl]amino}propanoic acid

Uniqueness

3-[(4-ethoxyphenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both ethoxyphenyl and pyridinylmethyl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-ethoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-25-15-7-5-14(6-8-15)21-17(22)10-16(18(23)24)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJZLOUPLSJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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